molecular formula C18H21N5O2 B2486313 N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide CAS No. 339010-32-1

N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide

Cat. No. B2486313
M. Wt: 339.399
InChI Key: UEQJAOJDZBCQEH-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide, belongs to a class of chemicals that often feature in research due to their intriguing chemical structures and reactions. Compounds with similar structural motifs are frequently explored for their potential applications in various fields, including organic chemistry and medicinal chemistry, although your request specifies excluding drug use and dosage information.

Synthesis Analysis

Studies on related compounds have demonstrated various synthesis strategies, often involving the reaction of specific amines with acyl derivatives or the employment of catalytic conditions to achieve desired modifications. For example, Sharma and Mahajan (1997) outlined the synthesis of pyrimidinone derivatives through cycloaddition reactions, showcasing the diverse synthetic routes available for constructing complex molecules like the one of interest (Sharma & Mahajan, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide can be elucidated using techniques such as X-ray crystallography. Ju et al. (2015) provided insights into the crystal structure of a closely related compound, highlighting how structural details can inform on the potential chemical behavior and interactions of these molecules (Ju, Hongguang, & Jiufu, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this class can be quite varied, depending on the specific substituents and structural features present. For instance, Chatani et al. (1997) explored the carbonylation reactions of pyridylbenzenes, demonstrating how different functional groups influence the course of chemical reactions (Chatani, Ie, Kakiuchi, & Murai, 1997).

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound participates in various chemical reactions, including thermal ene reactions and Diels–Alder reactions. It's involved in the formation of azepine, ene products, and/or pyran derivatives. These reactions are influenced by the substituents on the vinyl and alkenyl counterparts, where strong electron-withdrawing or donating substituents can shift the reaction pathways (Noguchi et al., 2007).

Biological Applications

  • Studies show its involvement in synthesizing new antibiotic and antibacterial drugs. Specifically, the pyrimidinone derivatives synthesized from the compound have been studied for their antibiotic properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Material Science

  • In the field of material science, it's used for creating efficient reagents for oxidation reactions. For example, POLY [N-(4-PYRIDINIUM DICHROMATE)-P-STYRENE SULPHONAMIDE], synthesized from reactions involving the compound, is noted for its stability and efficiency in oxidizing various alcohols to their corresponding carbonyl compounds (Khazaei et al., 2004).

Pharmaceutical Development

  • Its structural parameters and molecular energies are crucial in the quantum-chemical investigation of reactions with amines, shedding light on its potential role in developing pharmaceutical compounds (Semenov et al., 2006).

Polymer Science

  • The compound contributes to the development of new materials, such as pH-sensitive nanogels, which show potential utility in diagnostics and controlled drug releasing devices. These nanogels exhibit pH-sensitive swelling/deswelling behavior and are expected to have significant applications in the medical field (Hayashi et al., 2004).

properties

IUPAC Name

N-[(E)-3-(diethylamino)-3-oxo-1-(pyrimidin-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-3-23(4-2)17(25)15(13-21-18-19-11-8-12-20-18)22-16(24)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,22,24)(H,19,20,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQJAOJDZBCQEH-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.